molecular formula C20H36I2N2 B1369439 NDNI hydriodide CAS No. 244025-06-7

NDNI hydriodide

Cat. No.: B1369439
CAS No.: 244025-06-7
M. Wt: 558.3 g/mol
InChI Key: NNVBWSUAQNYTGZ-FJSYBICCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

NDNI hydriodide can be synthesized through a series of chemical reactions involving the alkylation of nicotinium iodide. The process typically involves the reaction of decyl bromide with nicotinium iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

NDNI hydriodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NDNI hydriodide has several scientific research applications, including:

Mechanism of Action

NDNI hydriodide exerts its effects by selectively binding to and antagonizing α4β2 nicotinic acetylcholine receptors. This interaction inhibits the normal action of acetylcholine at these receptors, leading to a decrease in neuronal excitability. The molecular targets include the α4 and β2 subunits of the nicotinic receptor, and the pathways involved are primarily related to cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

  • N-n-Butylnicotinium iodide
  • N-n-Hexylnicotinium iodide
  • N-n-Octylnicotinium iodide

Uniqueness

NDNI hydriodide is unique due to its long decyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This long chain enhances its lipophilicity and membrane permeability, making it more effective in crossing biological membranes and interacting with nicotinic receptors .

Properties

IUPAC Name

1-decyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium;iodide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N2.2HI/c1-3-4-5-6-7-8-9-10-16-22-17-11-13-19(18-22)20-14-12-15-21(20)2;;/h11,13,17-18,20H,3-10,12,14-16H2,1-2H3;2*1H/q+1;;/p-1/t20-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVBWSUAQNYTGZ-FJSYBICCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+]1=CC=CC(=C1)C2CCCN2C.I.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[N+]1=CC=CC(=C1)[C@@H]2CCCN2C.I.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582030
Record name 1-Decyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium iodide--hydrogen iodide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244025-06-7
Record name 1-Decyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium iodide--hydrogen iodide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NDNI hydriodide
Reactant of Route 2
Reactant of Route 2
NDNI hydriodide
Reactant of Route 3
NDNI hydriodide
Reactant of Route 4
NDNI hydriodide
Reactant of Route 5
NDNI hydriodide
Reactant of Route 6
NDNI hydriodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.